Isohexacosyl acrylate
Description
Structure
2D Structure
Properties
CAS No. |
93841-49-7 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
24-methylpentacosyl prop-2-enoate |
InChI |
InChI=1S/C29H56O2/c1-4-29(30)31-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28(2)3/h4,28H,1,5-27H2,2-3H3 |
InChI Key |
OFQKUEWUJHSDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for Isohexacosyl Acrylate and Its Oligomers/polymers
Esterification Routes to Isohexacosyl Acrylate (B77674) Monomer
The synthesis of acrylate esters is typically achieved through the esterification of acrylic acid with the corresponding alcohol. For isohexacosyl acrylate, this would involve the reaction of acrylic acid with isohexacosyl alcohol (a branched C26 alcohol).
While no catalysts are documented specifically for this compound, the synthesis of other long-chain alkyl acrylates commonly employs acid catalysts. The Fischer-Speier esterification is a standard method where a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to catalyze the reaction between a carboxylic acid and an alcohol. core.ac.ukyoutube.com Heterogeneous solid acid catalysts, like sulfated zirconia, have also been utilized for the synthesis of other acrylates, such as 2-ethylhexyl acrylate, as they offer advantages in separation and recyclability. core.ac.uk
For a hypothetical synthesis of this compound, reaction conditions would likely be optimized to drive the esterification equilibrium toward the product. This typically involves using an excess of one reactant (either the alcohol or acrylic acid) or, more commonly, the removal of water as it is formed. core.ac.uk Techniques such as azeotropic distillation are often employed for this purpose. Optimization would involve adjusting parameters like temperature, catalyst loading, and the molar ratio of reactants to maximize the yield and purity of the final product. For similar long-chain acrylates, reaction temperatures can range significantly depending on the catalyst and reactants used. core.ac.uk
Polymerization Pathways for Poly(this compound) and Its Copolymers
No specific polymerization methods for this compound have been reported. The following sections describe general techniques used for other long-chain alkyl acrylates.
Radical polymerization is the most common method for producing polyacrylates. mpausa.orgacs.org This process involves three main stages: initiation, propagation, and termination. It can be carried out using various techniques, including bulk and solution polymerization.
Bulk polymerization is performed with only the monomer and an initiator, without any solvent. mpausa.org The initiator is dissolved in the monomer, and the reaction is typically initiated by heat. mpausa.org This method is common for many acrylic monomers. mpausa.org However, the high viscosity of the resulting polymer can make heat dissipation and processing challenging, particularly for high molecular weight polymers. mpausa.org
In solution polymerization, the monomer and initiator are dissolved in a non-reactive solvent. wikipedia.org The solvent helps to dissipate the heat generated during the exothermic polymerization and reduces the viscosity of the reaction mixture. wikipedia.org This allows for better temperature control and easier processing. wikipedia.org The choice of solvent is critical and depends on the solubility of both the monomer and the resulting polymer. wikipedia.org For other long-chain, non-polar acrylates, solvents like toluene (B28343) are sometimes used. cmu.edu After polymerization, the polymer is either used as a solution or isolated by removing the solvent. wikipedia.org
Radical Polymerization Techniques
Emulsion Polymerization (e.g., semi-continuous seeded, batch, continuous methods)
Emulsion polymerization is a free-radical polymerization technique that typically involves the polymerization of a monomer in an aqueous medium stabilized by a surfactant. The process results in a colloidal dispersion of polymer particles, known as a latex. This method is advantageous for achieving high molecular weights at fast polymerization rates. Key components include the monomer (this compound), a continuous phase (typically water), an emulsifier (surfactant), and an initiator.
Batch Emulsion Polymerization: In a batch process, all reactants are added to the reactor at the beginning of the reaction. The system is heated to the reaction temperature to initiate polymerization.
Semi-continuous Seeded Emulsion Polymerization: This method involves the initial polymerization of a small fraction of the monomer to create "seed" latex particles. The remaining monomer, and often other components, are then added continuously or in increments over time. This approach allows for better control over particle size and morphology. The synthesis of polyacrylates modified with long-chain monomers like stearyl acrylate has been successfully achieved using semi-continuous seeded emulsion polymerization. tandfonline.comtandfonline.com
Continuous Emulsion Polymerization: In a continuous process, reactants are continuously fed into the reactor, and the product latex is continuously withdrawn, allowing for large-scale industrial production.
Suspension Polymerization Approaches
Suspension polymerization is a heterogeneous radical polymerization process where the monomer, which is insoluble in the dispersion medium (usually water), is dispersed as fine droplets by mechanical agitation and the use of a stabilizer. An oil-soluble initiator is dissolved in the monomer. Polymerization occurs within these individual monomer droplets, which can be considered as tiny bulk reactors. The final product consists of spherical polymer beads. google.comnih.gov
This method is suitable for producing polymers with high purity and is widely used for monomers like methyl methacrylate (B99206). google.comnih.gov The key parameters influencing the process are the type and concentration of the stabilizer, the initiator, and the agitation speed, which collectively determine the size and stability of the polymer beads. Specific protocols or research findings on the application of suspension polymerization to synthesize poly(this compound) are not described in the available search results.
Controlled/Living Radical Polymerization (CRP/LRP) Methods for this compound
Controlled/Living Radical Polymerization (CRP/LRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture (e.g., block copolymers, star polymers). These methods are based on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. cmu.educmu.eduresearchgate.net This allows for the synthesis of well-defined polymers from a wide range of monomers, including various acrylates. cmu.educmu.edu The polymerization of long-chain acrylates, such as lauryl acrylate, has been successfully controlled using ATRP by optimizing the catalyst system to ensure its solubility in the non-polar monomer and resulting polymer. researchgate.net
Despite its broad applicability, there is no specific information available in the search results detailing the ATRP of this compound, including suitable catalyst/ligand systems, reaction kinetics, or the properties of the resulting polymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible addition-fragmentation chain transfer mechanism. This method is compatible with a wide variety of functional monomers and reaction conditions. usm.edu The RAFT process can be monitored by tracking monomer conversion to determine molecular weight information. youtube.com
While RAFT is a robust method for polymerizing acrylates, specific research detailing the RAFT polymerization of this compound, including the selection of an appropriate RAFT agent and a summary of polymerization kinetics, is not present in the provided search results.
Nitroxide-Mediated Polymerization (NMP)
NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer radical chain end. This reversible capping establishes an equilibrium between active and dormant chains, enabling controlled polymer growth. NMP is particularly effective for styrenic monomers but can also be applied to acrylates, although often requiring specific nitroxides and higher temperatures. icp.ac.rumdpi.com NMP can be conducted under various conditions, including in aqueous dispersion. icp.ac.ru
The application of NMP to methacrylic acid has been explored, though it is considered challenging. scirp.org However, specific studies, experimental conditions, or data tables concerning the synthesis of poly(this compound) via NMP are absent from the available literature.
Photopolymerization and UV-Curing Initiation Mechanisms for this compound Systems
Photopolymerization involves the use of light (typically ultraviolet, UV) to initiate polymerization. The process requires a photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) that initiate the polymerization of monomers and oligomers. This technique is known for its high reaction rates at ambient temperatures and spatial and temporal control. It is widely used in coatings, inks, and adhesives. researchgate.netnih.gov
The kinetics of photopolymerization for acrylate-based systems can be studied using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat evolved during the reaction upon UV exposure. nih.govmdpi.com Key parameters that influence the curing process include UV light intensity and exposure time. nih.gov While the general principles of photopolymerization are well-established for acrylates, specific research findings, including suitable photoinitiators, curing kinetics, and final properties for this compound systems, were not found in the search results.
Copolymerization and Terpolymerization Strategies Involving this compound
The incorporation of this compound into copolymer and terpolymer structures is a key strategy for tailoring the properties of the final materials. The long aliphatic side chain of the isohexacosyl group imparts unique characteristics, such as hydrophobicity, waxy properties, and the potential for ordered phase separation. By combining this compound with other monomers, it is possible to create polymers with a broad spectrum of functionalities and performance attributes. The design of these multicomponent polymer systems, whether binary, ternary, or more complex, depends on the desired application, with careful consideration given to monomer selection, composition, and polymerization technique.
Binary Copolymer Systems Design
The reactivity ratios of the monomers are a crucial factor in the design of these systems, as they dictate the distribution of monomer units along the polymer chain and, consequently, the final polymer architecture. While specific reactivity ratios for this compound are not widely documented, studies on other long-chain alkyl acrylates can provide valuable insights into the expected copolymerization behavior. For example, in the copolymerization of long-chain acrylates, the bulky alkyl group can influence the accessibility of the reactive double bond, affecting the kinetics of the polymerization.
Solution polymerization is a common technique for synthesizing these copolymers, allowing for good control over the reaction conditions and the resulting polymer properties. The choice of solvent is important to ensure that both the monomers and the resulting copolymer remain soluble throughout the reaction.
Below is a table summarizing potential binary copolymer systems incorporating a long-chain alkyl acrylate, analogous to this compound, to illustrate the design principles.
Table 1: Illustrative Binary Copolymer Systems with Long-Chain Alkyl Acrylates
| Comonomer | Polymerization Technique | Potential Properties and Applications |
|---|---|---|
| Methyl Methacrylate | Solution Free Radical Polymerization | Combines the waxy nature of the long-chain acrylate with the rigidity of PMMA, potentially useful for coatings and films with tailored mechanical properties. |
| Acrylic Acid | Solution Free Radical Polymerization | Creates amphiphilic copolymers that can self-assemble in solution, suitable for use as surfactants, dispersants, or in drug delivery systems. |
| Styrene | Emulsion Polymerization | Results in copolymers with both crystalline (from the long alkyl side chains) and amorphous domains, which could be utilized in pressure-sensitive adhesives or as blend compatibilizers. |
Ternary and Multi-component Copolymer System Architectures
The design of ternary and multi-component copolymer systems involving this compound allows for an even greater degree of property tuning. By introducing a third or even a fourth monomer, a wider range of functionalities can be incorporated into a single polymer chain. For example, a terpolymer could be designed to have hydrophobic, hydrophilic, and reactive segments, enabling the creation of complex, functional materials.
The architecture of these multi-component systems can vary significantly, from random and statistical distributions of monomer units to more ordered block or graft structures. The choice of architecture depends on the synthetic methodology employed. For instance, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be used to create well-defined block copolymers.
In a hypothetical ternary system, this compound could be copolymerized with a hydrophilic monomer, such as 2-hydroxyethyl acrylate, and a cross-linking monomer, like ethylene (B1197577) glycol dimethacrylate. Such a system could be used to form cross-linked networks with controlled swelling behavior and surface properties. The this compound units would provide a hydrophobic character, the 2-hydroxyethyl acrylate would impart hydrophilicity and reactive sites for further modification, and the cross-linker would ensure the structural integrity of the network.
The following table outlines some conceptual ternary copolymer systems that could include a long-chain alkyl acrylate like this compound, highlighting the potential for creating complex polymer architectures.
Table 2: Conceptual Ternary Copolymer Systems Featuring a Long-Chain Alkyl Acrylate
| Comonomer 1 | Comonomer 2 | Potential Architecture | Desired Properties and Potential Applications |
|---|---|---|---|
| Methyl Acrylate | Glycidyl (B131873) Methacrylate | Statistical or Gradient | A reactive coating system where the long-chain acrylate provides hydrophobicity, methyl acrylate controls the glass transition temperature, and glycidyl methacrylate allows for post-polymerization cross-linking. |
| Styrene | Maleic Anhydride | Alternating | Creates a polymer with alternating hydrophobic (styrene and long-chain acrylate) and reactive/hydrophilic (maleic anhydride) units, suitable for compatibilizers or surface-active agents. |
| 2-Hydroxyethyl Acrylate | Ethylene Glycol Dimethacrylate | Cross-linked Network | A swellable polymer network for applications in absorbent materials or controlled release systems, with the long-chain acrylate modulating the hydrophobic-hydrophilic balance. |
Kinetic and Mechanistic Studies of Isohexacosyl Acrylate Polymerization
Reaction Kinetics and Rate Laws of Isohexacosyl Acrylate (B77674) Polymerization
Rp = kp[M][P•]
where:
kp is the rate coefficient of propagation.
[M] is the monomer concentration.
[P•] is the total concentration of propagating radicals.
The concentration of propagating radicals is dependent on the rates of initiation and termination. For a typical free-radical polymerization, the rate is directly related to the monomer structure, often expressed as kp/kt^1/2, where kt is the rate coefficient of termination researchgate.net.
Studies on various acrylates have shown that the polymerization rate can be affected by factors such as monomer concentration, initiator concentration, temperature, and the solvent used. For instance, in the self-initiated polymerization of n-butyl acrylate, the rate of polymerization was found to be dependent on the monomer concentration and the nature of the solvent, with dioxane showing an accelerating effect nih.gov. High-temperature conditions, often employed for producing low molecular weight polymers, can also significantly influence reaction rates by promoting secondary reactions drexel.eduwestlake.edu.cnresearchgate.net.
Table 1: Representative Kinetic Parameters for Acrylate Polymerization
| Parameter | Value | Monomer | Conditions |
| Activation Energy (Ea) for Propagation | 17.3 kJ mol⁻¹ | Methyl Acrylate | Bulk polymerization |
| Pre-exponential Factor (A) for Propagation | 1.41 × 10⁷ L mol⁻¹ s⁻¹ | Methyl Acrylate | Bulk polymerization |
| Chain Transfer Constant to Monomer (CM) | (0.016 ± 0.003) exp(−(15.2 ± 0.6) kJ mol⁻¹/RT) | Butyl Acrylate | 50-72 °C |
Note: Data presented is for analogous acrylate monomers and serves as an estimate for isohexacosyl acrylate.
Initiation Mechanisms and Initiator Efficacy in this compound Systems
The initiation of acrylate polymerization can be achieved through various mechanisms, including thermal initiation, photoinitiation, and redox initiation mdpi.com. The choice of initiator and initiation method can significantly impact the polymerization kinetics and the properties of the resulting polymer.
Thermal Initiation: At high temperatures (typically above 120 °C), alkyl acrylates can undergo spontaneous or self-initiated polymerization without the need for a conventional initiator nih.govdrexel.eduwestlake.edu.cnmdpi.com. This process is believed to involve the formation of diradicals from monomer molecules, which then initiate polymerization mdpi.com. Molecular oxygen, typically an inhibitor at lower temperatures, has been shown to act as an initiator for n-butyl acrylate polymerization at temperatures above 140 °C westlake.edu.cn.
Conventional Initiators: Common initiators for acrylate polymerization include azo compounds (like azobisisobutyronitrile, AIBN) and peroxides (like benzoyl peroxide) mdpi.commdpi.com. The efficiency of these initiators depends on their decomposition rate at a given temperature and their ability to generate free radicals that can effectively add to the monomer double bond. The initiator concentration influences the polymerization rate and the molecular weight of the polymer; higher initiator concentrations generally lead to higher rates and lower molecular weights researchgate.net.
In controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), the initiation system is more complex, often involving a transition metal complex that reversibly activates and deactivates the growing polymer chains researchgate.netcmu.edu.
Propagation and Termination Pathways in Poly(this compound) Formation
Termination: Termination of the growing polymer chains primarily occurs through two mechanisms: combination (or coupling) and disproportionation. In combination, two growing radicals join to form a single dead polymer chain. In disproportionation, a hydrogen atom is transferred from one radical to another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end. The relative contribution of these two termination pathways can be influenced by temperature and the specific monomer structure. For many acrylates, termination is diffusion-controlled, especially at high conversions, leading to a phenomenon known as the gel effect or autoacceleration mdpi.comimaging.org.
Chain Transfer Reactions and Their Influence on Polymer Architecture
Chain Transfer to Monomer: This reaction involves the abstraction of a hydrogen atom from a monomer molecule by the propagating radical. This process leads to the formation of a dead polymer chain and a new monomeric radical that can initiate a new chain wpmucdn.com.
Intramolecular and Intermolecular Chain Transfer to Polymer: These reactions, also known as backbiting and intermolecular chain transfer, respectively, are particularly significant in acrylate polymerization, especially at high temperatures and low monomer concentrations researchgate.netdntb.gov.uaresearchgate.net. Intramolecular chain transfer leads to the formation of short-chain branches, while intermolecular chain transfer results in long-chain branches. These branching reactions can significantly affect the physical and mechanical properties of the final polymer. The structure of the ester side group can influence the extent of chain transfer to the polymer researchgate.net.
Table 2: Impact of Chain Transfer on Polymer Properties
| Chain Transfer Reaction | Effect on Polymer Architecture | Consequence for Polymer Properties |
| To Monomer | Lower molecular weight | Reduced viscosity, altered mechanical strength |
| Intramolecular (Backbiting) | Short-chain branching | Increased density, modified crystallinity |
| Intermolecular | Long-chain branching | Altered melt flow properties, improved processability |
| To Chain Transfer Agent | Controlled lower molecular weight | Narrower molecular weight distribution, tailored properties |
Mathematical Modeling and Simulation of Polymerization Processes
Mathematical modeling and simulation are powerful tools for understanding and optimizing polymerization processes kubikat.orgmdpi-res.comuc.pt. These models can predict various aspects of the polymerization, including monomer conversion, molecular weight distribution, and polymer microstructure, as a function of reaction conditions drexel.edumdpi.com.
Kinetic Modeling: Kinetic models are based on the elementary reactions occurring during polymerization, such as initiation, propagation, termination, and chain transfer. By solving the set of differential equations that describe the rates of these reactions, one can simulate the evolution of the polymerization system over time. Software packages like PREDICI® are often used for this purpose mdpi.com.
Stochastic Modeling: Methods like Kinetic Monte Carlo (kMC) simulations can provide a more detailed picture of the polymer architecture by tracking the fate of individual molecules mdpi.com. This approach is particularly useful for modeling complex phenomena like branching and crosslinking.
Modeling studies of acrylate polymerization have highlighted the importance of including secondary reactions, such as backbiting and β-scission, to accurately predict polymer properties, especially under high-temperature conditions drexel.eduresearchgate.netmdpi.com. These models are essential for process design, control, and the development of polymers with desired characteristics.
Advanced Analytical and Spectroscopic Characterization of Isohexacosyl Acrylate and Its Polymers
Chromatographic Techniques for Purity, Composition, and Molar Mass Analysis
Chromatographic methods are indispensable for separating and quantifying the monomer, polymer, and any potential impurities. These techniques provide critical data on the purity of the isohexacosyl acrylate (B77674) monomer, the success of polymerization, and the molar mass characteristics of the resulting polymer.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the isohexacosyl acrylate monomer and quantifying non-volatile impurities. waters.com A reverse-phase method is typically employed for acrylate monomers, utilizing a non-polar stationary phase and a polar mobile phase. e3s-conferences.orgperkinelmer.com
For this compound, its long, non-polar isohexacosyl chain dictates the use of a hydrophobic stationary phase, such as a C18 column. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water or tetrahydrofuran (B95107) (THF), which is effective for separating both polar and non-polar compounds. waters.com A Photodiode Array (PDA) detector is advantageous as it can scan a range of wavelengths, allowing for the identification and quantification of the acrylate chromophore (typically around 210 nm) and other UV-active impurities. e3s-conferences.org
Table 1: Illustrative HPLC Parameters for this compound Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) at 210 nm |
| Column Temperature | 40°C |
| Sample Preparation | Sample dissolved in Tetrahydrofuran (THF) |
Gas Chromatography (GC) is the preferred method for determining the presence of volatile impurities in the monomer and, crucially, for quantifying residual this compound monomer in the final polymer product. polymersolutions.com The determination of residual monomer is vital, as its presence can affect the polymer's physical properties and performance. polymersolutions.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons. polymersolutions.combrjac.com.br
Given the high molecular weight and consequently high boiling point of this compound, specific GC parameters must be optimized. A high-temperature capillary column (e.g., a polysiloxane-based column) is necessary to prevent analyte condensation. The injector and oven temperatures must be sufficiently high to ensure complete volatilization without causing thermal degradation. The analysis typically involves dissolving the polymer sample in a suitable solvent, followed by direct liquid injection. brjac.com.br
Table 2: Representative GC-FID Parameters for Residual this compound Analysis
| Parameter | Condition |
|---|---|
| Column | High-Temperature Capillary Column (e.g., Agilent HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 280°C |
| Detector Temperature | 300°C |
| Oven Program | Initial temp 50°C, ramp to 320°C |
| Detector | Flame Ionization Detector (FID) |
| Sample Preparation | Polymer dissolved in a suitable solvent (e.g., acetone, THF) |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the molar mass distribution of poly(this compound). researchgate.net This method separates polymer chains based on their hydrodynamic volume in solution. polylc.com Larger molecules elute faster than smaller molecules, which can permeate the pores of the column's stationary phase. polylc.com
For a non-polar polymer like poly(this compound), the analysis is typically conducted in a solvent such as tetrahydrofuran (THF) using columns packed with a porous polystyrene-divinylbenzene gel. researchgate.netnih.gov The system is calibrated with narrow-distribution polystyrene standards to generate a calibration curve from which the molar mass averages (Number-average molar mass, Mn; Weight-average molar mass, Mw) and the polydispersity index (PDI = Mw/Mn) of the sample can be determined.
Table 3: Typical SEC Data Output for Poly(this compound)
| Parameter | Description | Example Value |
|---|---|---|
| Mn ( g/mol ) | Number-Average Molar Mass | 85,000 |
| Mw ( g/mol ) | Weight-Average Molar Mass | 155,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.82 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of the this compound monomer and verifying its conversion to the corresponding polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural analysis of organic molecules. iupac.org Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.
For the This compound monomer , the ¹H-NMR spectrum would show characteristic signals for the three vinyl protons of the acrylate group (typically in the range of 5.8-6.4 ppm), a signal for the protons on the carbon adjacent to the ester oxygen, and a complex series of overlapping signals in the aliphatic region (0.8-1.6 ppm) corresponding to the long, branched isohexacosyl chain.
Upon polymerization to poly(this compound) , the characteristic vinyl proton signals would disappear completely, which confirms successful polymerization. New broad signals corresponding to the polymer backbone protons would appear in the 1.5-2.5 ppm range. The signals from the isohexacosyl side chain would remain, although they may show some broadening.
Table 4: Predicted ¹H-NMR Chemical Shifts (δ) for this compound and its Polymer
| Functional Group | Monomer δ (ppm) | Polymer δ (ppm) |
|---|---|---|
| Vinyl (CH₂=) | ~5.8, ~6.4 | Absent |
| Vinyl (=CH-) | ~6.1 | Absent |
| Ester (-O-CH₂-) | ~4.1 | ~4.0 (broad) |
| Polymer Backbone (-CH₂-CH-) | Absent | ~1.5 - 2.5 (broad) |
| Alkyl Chain (-CH₃, -CH₂-, -CH-) | ~0.8 - 1.6 | ~0.8 - 1.6 (broad) |
Similarly, the ¹³C-NMR spectrum provides complementary structural information. The monomer spectrum would show distinct signals for the carbonyl carbon, the two vinyl carbons, and the carbons of the isohexacosyl chain. In the polymer spectrum, the vinyl carbon signals would be absent, and new signals for the saturated polymer backbone carbons would appear.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. imim.pl Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for characterizing acrylate monomers and polymers. nih.gov
The FT-IR spectrum of the This compound monomer would be characterized by several key absorption bands: a strong carbonyl (C=O) stretching vibration around 1725 cm⁻¹, a carbon-carbon double bond (C=C) stretch around 1635 cm⁻¹, and strong C-H stretching bands from the long alkyl chain between 2850 and 3000 cm⁻¹. spectroscopyonline.com
After polymerization, the most significant change in the FT-IR spectrum of poly(this compound) would be the disappearance of the C=C stretching band at ~1635 cm⁻¹. The strong carbonyl (C=O) and C-H stretching bands would remain, confirming the retention of the ester side chains. Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the C=C and C-C backbone, making it a useful tool for studying polymerization kinetics and polymer structure. paint.org
Table 5: Key IR and Raman Bands (cm⁻¹) for this compound and its Polymer
| Vibrational Mode | Functional Group | Monomer (cm⁻¹) | Polymer (cm⁻¹) |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | ~2850-2960 | ~2850-2960 |
| C=O Stretch | Ester | ~1725 | ~1725 |
| C=C Stretch | Alkene | ~1635 | Absent |
| C-O Stretch | Ester | ~1150-1250 | ~1150-1250 |
Mass Spectrometry (MS) Techniques for Oligomer and Polymer Analysis
For poly(this compound), MALDI-TOF MS would be expected to yield a series of peaks corresponding to individual polymer chains, each differing by the mass of the this compound monomer unit. The resulting spectrum would allow for the calculation of key molecular weight averages (e.g., number-average molecular weight, M_n, and weight-average molecular weight, M_w) and the polydispersity index (PDI). The high resolution of modern TOF analyzers can often resolve the isotopic distribution of the polymer peaks, further confirming the elemental composition.
ESI-MS is another valuable technique, particularly for the analysis of lower molecular weight oligomers and for hyphenation with liquid chromatography (LC-MS). ESI is a soft ionization technique that can generate multiply charged ions, allowing for the analysis of higher molecular weight species on mass spectrometers with a limited m/z range. For poly(this compound), ESI-MS could provide detailed information on the chemical structure of the oligomers, including the identification of initiator fragments and end-group functionalities.
The table below summarizes the expected application of these MS techniques to the analysis of poly(this compound) oligomers and polymers, based on findings for analogous long-chain polyacrylates.
| MS Technique | Anticipated Information Obtained | Expected Observations and Significance |
|---|---|---|
| MALDI-TOF MS | - Molecular Weight Distribution (MWD)
| A series of singly charged peaks separated by the monomer mass (422.75 g/mol). The distribution of these peaks provides the MWD. Identification of peak series corresponding to different end-groups can elucidate the polymerization mechanism. |
| ESI-MS | - Oligomer Structure
| Generation of singly or multiply charged ions of oligomers. Coupling with tandem MS (MS/MS) would allow for fragmentation studies to confirm the monomer repeat unit and the structure of the end-groups. |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the behavior of polymers as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on glass transition, melting behavior, and thermal stability.
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior
For long-chain polyacrylates such as poly(this compound), the presence of the long, flexible alkyl side chain is expected to significantly influence the thermal transitions. The glass transition temperature (T_g) is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl acrylates), the T_g generally decreases with increasing alkyl chain length up to a certain point, after which side-chain crystallization can occur, leading to more complex thermal behavior.
Given the long C26 side chain, poly(this compound) is expected to exhibit side-chain crystallization. This would result in a melting transition (T_m) observable in the DSC thermogram, in addition to a glass transition. The melting point would correspond to the melting of the crystalline domains formed by the ordered packing of the isohexacosyl side chains. The branching in the isohexacosyl group might lead to a lower melting point and a broader melting range compared to its linear analogue, poly(n-hexacosyl acrylate), due to disruptions in the crystal packing.
The following table presents hypothetical DSC data for poly(this compound), based on trends observed for other long-chain polyacrylates.
| Thermal Transition | Expected Temperature Range (°C) | Interpretation |
|---|---|---|
| Glass Transition (T_g) | -50 to -20 | Represents the onset of segmental motion in the amorphous regions of the polymer backbone. The long side chains act as internal plasticizers, lowering the T_g. |
| Melting Transition (T_m) | 40 to 70 | Corresponds to the melting of crystalline domains formed by the packing of the isohexacosyl side chains. The branching may result in a broader melting peak. |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For polyacrylates, thermal degradation typically occurs through a combination of mechanisms, including chain scission and depolymerization.
Poly(this compound) is expected to exhibit thermal stability up to relatively high temperatures. The onset of decomposition would likely be above 200°C in an inert atmosphere. The TGA thermogram would show a significant weight loss corresponding to the degradation of the polymer. The decomposition profile might exhibit multiple steps, potentially corresponding to the initial loss of the side chains followed by the degradation of the polymer backbone. The presence of the long alkyl side chain could influence the degradation mechanism and the composition of the volatile products.
Below is a table summarizing the anticipated TGA data for poly(this compound).
| Parameter | Expected Value/Range | Significance |
|---|---|---|
| Onset of Decomposition (T_onset) | 200 - 250 °C | The temperature at which significant thermal degradation begins. Indicates the upper limit of the material's thermal stability. |
| Temperature of Maximum Decomposition Rate (T_max) | 300 - 400 °C | The temperature at which the rate of weight loss is highest, as indicated by the peak of the derivative TGA curve. |
| Residual Mass at 600 °C | < 5% | The amount of non-volatile material remaining at high temperatures. For a pure polyacrylate, this is expected to be low. |
Morphological and Microstructural Characterization
The morphology and microstructure of poly(this compound) at various length scales can be investigated using advanced microscopy techniques. These methods provide insights into the surface and bulk properties of the material, which are critical for its applications.
Electron Microscopy (SEM, TEM) for Surface and Bulk Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of polymer surfaces and their internal structure.
For poly(this compound), SEM would be employed to examine the surface topography of films or coatings. It could reveal features such as surface roughness, the presence of domains, and any defects. The long, crystallizable side chains might lead to the formation of spherulitic or lamellar structures on the surface, which could be visualized with SEM, particularly after etching or selective solvent treatment.
TEM, on the other hand, would provide higher resolution images of the bulk microstructure. By preparing thin sections of the polymer, TEM could be used to visualize the crystalline and amorphous domains within the material. The ordered packing of the isohexacosyl side chains into crystalline lamellae could potentially be observed, and their size and distribution could be determined. For polymer latexes or nanoparticles, TEM would be invaluable for determining particle size, shape, and internal morphology (e.g., core-shell structures).
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. For poly(this compound), AFM would be an excellent tool for characterizing the surface topography of thin films. It can operate in various modes to provide information not only on topography but also on mechanical properties (e.g., stiffness, adhesion) at the nanoscale through techniques like phase imaging.
AFM could be used to visualize the arrangement of individual polymer chains on a substrate and to observe the formation of crystalline structures originating from the side-chain packing. The lamellar structures formed by the isohexacosyl side chains, and their orientation with respect to the substrate, could be directly imaged. Furthermore, temperature-controlled AFM could be used to study the morphological changes that occur during thermal transitions, such as the melting of the side-chain crystals.
The following table summarizes the expected morphological features of poly(this compound) that could be characterized by these microscopy techniques.
| Microscopy Technique | Expected Morphological Features to be Observed | Scale of Observation |
|---|---|---|
| Scanning Electron Microscopy (SEM) | - Surface roughness and texture
| Micrometer to Nanometer |
| Transmission Electron Microscopy (TEM) | - Crystalline lamellae from side-chain packing
| Nanometer |
| Atomic Force Microscopy (AFM) | - High-resolution surface topography
| Nanometer to Angstrom |
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the size distribution of small particles and polymers in suspension or solution. core.ac.uk The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. When a laser beam illuminates these particles, the scattered light intensity fluctuates over time. core.ac.uk These fluctuations are directly related to the speed of the particles' random motion; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.
DLS instrumentation measures these time-dependent intensity fluctuations and analyzes them using an autocorrelator. The correlator generates an autocorrelation function, which can be used to calculate the translational diffusion coefficient (D) of the particles. core.ac.uk The hydrodynamic radius (R_h) of the particles is then determined using the Stokes-Einstein equation:
R_h = (k_B * T) / (6 * π * η * D)
Where:
k_B is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
The calculated hydrodynamic radius represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. For polymers, this size includes not only the polymer chain itself but also any associated solvent molecules, providing insight into the polymer's conformation in solution.
In the context of polymers with long alkyl side chains, such as poly(this compound), DLS is a valuable tool for characterizing the size and structure of polymer aggregates, micelles, or nanoparticles in a dispersed state. However, due to the insolubility of such hydrophobic polymers in aqueous media, DLS analysis is typically performed in organic solvents.
One such study investigated the internal network structure of shape memory gels composed of N,N-dimethylacrylamide (DMAAm) copolymerized with varying amounts of stearyl acrylate (SA) and lauryl acrylate (LA). mdpi.com In this case, a specialized DLS technique called Scanning Microscopic Light Scattering (SMILS) was employed to characterize the inhomogeneous gel media. The key parameter derived from this analysis was the mesh size (ξ), which represents the average distance between crosslink points in the gel network. mdpi.com This parameter is crucial for understanding the mechanical properties and potential applications of the gel, for instance, in controlled release systems.
The research demonstrated that the composition of the copolymer significantly influences the network structure. An increase in the content of the crystalline stearyl acrylate monomer resulted in a smaller mesh size and a higher crosslinking density. mdpi.com This is attributed to the hydrophobic interactions and crystalline packing of the long stearyl side chains, which create more compact and tightly crosslinked network domains.
The following interactive data table summarizes the findings from the DLS analysis of these analogous poly(N,N-dimethylacrylamide-co-stearyl acrylate/lauryl acrylate) gels, illustrating the relationship between copolymer composition and the resulting network mesh size.
| Sample ID | DMAAm (mol%) | Stearyl Acrylate (SA) (mol%) | Lauryl Acrylate (LA) (mol%) | Mesh Size (ξ) (nm) |
| SMG80-SA15-LA5 | 80 | 15 | 5 | 1.45 |
| SMG75-SA20-LA5 | 75 | 20 | 5 | 1.13 |
| SMG75-SA5-LA20 | 75 | 5 | 20 | 2.15 |
This data is derived from a study on analogous copolymers and is presented to illustrate the application of DLS in characterizing long-chain polyacrylate systems. mdpi.com
These findings suggest that for polymers of this compound, DLS would be a powerful technique to not only determine the size of nanoparticles or aggregates in solution but also to probe the internal structure of crosslinked gel networks. The even longer C26 side chain of this compound would be expected to lead to even more pronounced hydrophobic interactions and potential for crystalline ordering, which would be reflected in the DLS data as potentially smaller mesh sizes in gels or distinct particle size distributions in dispersions, depending on the specific polymer architecture and solvent system.
Structure Performance Relationships in Poly Isohexacosyl Acrylate Materials
Influence of Molecular Weight and Polydispersity on Macroscopic Behavior
The molecular weight and polydispersity index (PDI) of poly(isohexacosyl acrylate) are critical parameters that are anticipated to govern its macroscopic properties, including mechanical strength, melt viscosity, and processability.
Molecular Weight: An increase in the molecular weight of poly(this compound) is expected to lead to a significant enhancement in its mechanical properties, such as tensile strength and toughness. This is attributed to the increased number of polymer chain entanglements, which require more energy to disentangle and break. researchgate.net For polyacrylates in general, higher molecular weight is associated with increased tackiness and peel strength in adhesive applications up to an optimal point. researchgate.net Beyond this point, the viscosity may become too high for effective surface wetting.
The interplay between molecular weight and polydispersity is crucial for tailoring the performance of poly(this compound) for specific applications.
Table 1: Predicted Influence of Molecular Weight and Polydispersity on Poly(this compound) Properties
| Property | Effect of Increasing Molecular Weight | Effect of Increasing Polydispersity |
|---|---|---|
| Tensile Strength | Increase | Generally Decreases |
| Melt Viscosity | Significant Increase | Decrease |
| Tackiness | Increase to an Optimum | Can vary |
| Processability | Decrease | Increase |
| Elasticity | Increase | Can vary |
Role of the Isohexacosyl Side Chain in Polymer Architecture and Intermolecular Interactions
The isohexacosyl side chain, being a long and branched C26 alkyl group, is the defining structural feature of poly(this compound) and is predicted to profoundly influence its architecture and intermolecular forces.
Intermolecular Interactions: The dominant intermolecular forces in poly(this compound) will be van der Waals interactions between the long alkyl side chains. These interactions will be substantial due to the large surface area of the C26 chains. The branching in the isohexacosyl group might disrupt the close packing of the side chains to some extent, compared to a linear C26 chain, which could influence the degree of crystallinity or ordered domains within the material. acs.org It is plausible that at appropriate temperatures, the long isohexacosyl side chains could crystallize independently of the polymer backbone, a phenomenon observed in other long-chain poly(alkyl acrylates). nih.gov This side-chain crystallization would lead to the formation of ordered, semi-crystalline domains within an amorphous polyacrylate matrix, significantly impacting the mechanical and thermal properties of the material.
Impact of Copolymerization on Tunable Material Characteristics and Performance
Copolymerization offers a versatile strategy to tailor the properties of poly(this compound) for a wide range of applications. By introducing other monomer units into the polymer chain, it is possible to modify characteristics such as polarity, glass transition temperature, and surface properties.
Tuning Material Properties: Copolymerizing isohexacosyl acrylate (B77674) with monomers bearing polar functional groups (e.g., acrylic acid, hydroxyethyl (B10761427) acrylate) would introduce hydrophilicity and potential sites for crosslinking or hydrogen bonding. This can enhance adhesion to polar substrates and modify the polymer's solubility. Conversely, copolymerization with monomers having short, bulky side chains (e.g., tert-butyl acrylate) could be used to disrupt the packing of the long isohexacosyl side chains, thereby lowering the crystallinity and modifying the mechanical properties. researchgate.net
The ratio and distribution of the comonomers along the polymer chain (i.e., random, block, or graft copolymers) will have a profound impact on the final material properties. For instance, a block copolymer architecture could lead to microphase separation, where domains rich in this compound units coexist with domains of the comonomer, leading to materials with unique nanostructures and properties. sjtu.edu.cn
Table 2: Potential Effects of Copolymerization on Poly(this compound) Properties
| Comonomer Type | Potential Effect on Properties | Example Monomer |
|---|---|---|
| Polar Monomers | Increased polarity, adhesion, potential for crosslinking | Acrylic Acid |
| Short, Bulky Monomers | Disruption of side-chain packing, reduced crystallinity | Tert-butyl Acrylate |
| Fluorinated Monomers | Reduced surface energy, increased hydrophobicity | Perfluoroalkyl Acrylate |
| Styrenic Monomers | Increased glass transition temperature and stiffness | Styrene |
Amphiphilic Nature and Self-Assembly Phenomena in Poly(this compound) Systems
While the isohexacosyl group is strongly hydrophobic, the acrylate backbone possesses a degree of polarity due to the ester groups. This inherent difference in polarity suggests that poly(this compound) could exhibit amphiphilic behavior, particularly when incorporated into block copolymers.
Amphiphilicity: An ABA triblock copolymer, where 'A' is a hydrophilic block (e.g., poly(acrylic acid) or poly(ethylene glycol)) and 'B' is poly(this compound), would be strongly amphiphilic. In a selective solvent (e.g., water), such a copolymer would be expected to self-assemble into well-defined nanostructures. nih.gov
Self-Assembly: The self-assembly of such amphiphilic block copolymers is driven by the tendency of the insoluble hydrophobic poly(this compound) blocks to aggregate and minimize their contact with the aqueous environment, while the hydrophilic blocks remain solvated. The resulting morphology of the self-assembled structures (e.g., spherical micelles, cylindrical micelles, or vesicles) would depend on factors such as the relative block lengths, the polymer concentration, and the solvent composition. nih.gov The very long, bulky isohexacosyl side chains would likely favor the formation of structures with a lower interfacial curvature. These self-assembled nanostructures could have applications in areas such as drug delivery, encapsulation, and nanotechnology.
Rheological Behavior of Poly(this compound) Solutions, Dispersions, and Melts
The rheological properties of poly(this compound) in its various forms are expected to be dominated by the presence of the long, branched side chains and the high molecular weight of the polymer.
Solutions: In dilute solutions, the polymer chains are likely to adopt a more extended conformation due to the steric repulsion of the bulky side chains. As the concentration increases into the semi-dilute and concentrated regimes, significant intermolecular interactions and chain entanglements will lead to a dramatic increase in viscosity. The presence of the long alkyl side chains in copolymers has been shown to affect the flow regime, with high-molecular-weight systems exhibiting non-Newtonian, shear-thinning behavior at lower shear rates. nih.gov
Dispersions: The rheology of poly(this compound) dispersions will be influenced by the particle size, particle size distribution, and the interactions between the particles. The presence of the long, hydrophobic side chains would necessitate the use of effective stabilizers to prevent aggregation in aqueous dispersions.
Melts: The melt rheology of poly(this compound) is predicted to be highly complex. The high molecular weight and the presence of long side chains will result in a very high melt viscosity and pronounced viscoelastic behavior. nih.gov At temperatures below the melting point of the side-chain crystalline domains (if present), the material would exhibit solid-like behavior. Above this temperature, the melt would likely be highly shear-thinning. The branching in the isohexacosyl side chain could also influence the melt flow properties by affecting the ease of chain sliding and entanglement. uq.edu.au The study of the melt rheology is crucial for optimizing processing conditions for techniques such as extrusion and injection molding. mdpi.com
Table 3: Predicted Rheological Characteristics of Poly(this compound)
| System | Expected Rheological Behavior | Key Influencing Factors |
|---|---|---|
| Dilute Solution | Higher intrinsic viscosity compared to shorter side-chain analogs | Solvent quality, temperature |
| Concentrated Solution | High viscosity, shear-thinning behavior | Concentration, molecular weight |
| Aqueous Dispersion | Dependent on particle interactions and stabilization | Particle size, stabilizer type |
| Melt | Very high viscosity, viscoelastic, likely shear-thinning | Temperature, molecular weight, side-chain crystallinity |
Advanced Material Science Applications and Formulations Involving Isohexacosyl Acrylate
Coatings and Adhesives: Formulation Science and Performance Enhancement
In the realm of coatings and adhesives, the incorporation of monomers like isohexacosyl acrylate (B77674) into polymer backbones allows for precise tailoring of material properties. The long alkyl side-chain can significantly influence surface properties, adhesion, and chemical resistance.
Isohexacosyl acrylate can be used in ultraviolet (UV)-curable formulations, which are valued for their rapid, on-demand curing and solvent-free nature. ruicoglobal.com In these systems, the acrylate group readily participates in free-radical photopolymerization upon exposure to UV radiation in the presence of a photoinitiator. mdpi.com The long isohexacosyl chain can act as a reactive diluent, reducing the viscosity of oligomer resins for easier application without compromising on performance, as it becomes covalently bonded into the final polymer network. nih.gov
Dual-curing technologies combine two distinct curing reactions, either sequentially or simultaneously, to achieve properties not attainable with a single mechanism. mdpi.comresearchgate.net Acrylate chemistry is frequently employed in these systems. researchgate.net A formulation containing this compound could, for example, undergo a thermal cure followed by a UV cure, or vice-versa. This staged curing allows for complex processing; an initial cure can set the material's shape and handling properties, while a second cure fully develops its ultimate mechanical and chemical resistance. mdpi.com The presence of the long, flexible isohexacosyl chain can enhance properties like impact resistance in the final cross-linked network.
Table 1: Potential Roles of this compound in UV and Dual-Curing Systems
| Feature | Role of this compound | Resulting Property Enhancement |
| Reactive Diluent | Reduces formulation viscosity for improved processability. | Enables higher solids content and easier application (e.g., spraying, jetting). |
| Flexibilizer | The long alkyl chain introduces flexibility into the cross-linked polymer network. | Improved impact resistance and ability to coat non-rigid substrates. |
| Hydrophobicity Modifier | Increases the non-polar nature of the cured coating surface. | Enhanced water resistance and beading effect. |
| Adhesion Promoter | Improves wetting and interfacial bonding on low-energy or contaminated substrates. | Better adhesion to a wider range of materials. |
The chemical resistance of a coating is critical for protecting substrates from corrosive or harsh environments. specialchem.com Polyacrylate-based coatings are known for their durability, and the incorporation of a long-chain monomer like this compound can significantly enhance their protective capabilities. The dense, non-polar nature of the isohexacosyl side chains creates a formidable barrier against the ingress of aqueous chemicals, acids, and alkalis. specialchem.com
Research into polyacrylate latexes has shown that the incorporation of long-chain monomers improves the water resistance of the resulting film. researchgate.net The hydrophobic side chains orient away from the aqueous phase during film formation, creating a surface with low energy that repels water. This mechanism reduces swelling, blistering, and loss of adhesion when the coating is exposed to moisture or chemical agents. specialchem.com
Key factors contributing to chemical resistance in a poly(this compound) containing coating include:
Polymer Base: The inherent stability of the polyacrylate backbone. specialchem.com
Hydrophobicity: The long alkyl chain provides a strong hydrophobic barrier. gantrade.com
Cross-linking: In cured systems, a high cross-link density prevents solvent penetration and swelling. specialchem.com
Adhesion is a complex phenomenon governed by factors such as surface wetting, intermolecular forces, and mechanical interlocking. The properties of poly(this compound) are expected to influence adhesion significantly. The high molecular weight and long side-chains increase the potential for polymer chain entanglement, which contributes to higher cohesive strength within the adhesive. adhesion.kr However, very high molecular weights can sometimes hinder adhesion by reducing the polymer's ability to flow and wet the substrate effectively. adhesion.kr
The adhesion of polyacrylate pressure-sensitive adhesives (PSAs) is strongly dependent on molecular weight and the degree of cross-linking. researchgate.net The presence of the long isohexacosyl chain would lower the glass transition temperature (Tg) of the polymer, ensuring it remains soft and tacky at application temperatures, a key requirement for PSAs. gantrade.com
At the interface, the long alkyl chains can interact favorably with low-energy, non-polar substrates through van der Waals forces, promoting better wetting and spreading. In studies of acrylic monomers and polymers at interfaces, it has been observed that adding a polymer to a monomer system generally lowers the time-dependent decrease in interfacial tension, which is related to improved stability at the interface. nih.gov The specific structure of poly(this compound) would thus play a crucial role in the balance between adhesive and cohesive forces, which determines the ultimate performance of the bond. researchgate.net
Personal Care and Cosmetic Formulations: Emulsification and Stabilization Mechanisms
In cosmetics, polymers containing long alkyl acrylate chains are used as multifunctional ingredients that enhance product texture, stability, and aesthetics. essentialsbycatalina.comnih.gov These are often supplied as cross-linked polymers, such as Acrylates/C10-30 Alkyl Acrylate Crosspolymer, which describes a class of materials to which a cross-linked version of this compound would belong. incidecoder.comtiiips.com
This compound, when polymerized into a cross-linked network, acts as a highly efficient stabilizer for oil-in-water (O/W) emulsions, even without traditional surfactants. azonano.com This is due to its amphiphilic nature; the polymer has a hydrophilic polyacrylate backbone and hydrophobic alkyl side-chains. cosmeticsandtoiletries.com
The stabilization mechanism involves the formation of a swollen microgel network within the aqueous phase. cosmeticsandtoiletries.com When the polymer is dispersed in water and neutralized, the anionic charges on the backbone cause the polymer to uncoil and swell dramatically. azonano.comcosmeticsandtoiletries.com The hydrophobic isohexacosyl chains preferentially anchor themselves into the oil droplets of the emulsion, while the swollen hydrophilic portion forms a protective gel layer around each droplet. azonano.comcosmeticsandtoiletries.com This steric hindrance prevents the oil droplets from coalescing, ensuring long-term emulsion stability. mdpi.com
Simultaneously, this swollen polymer network significantly increases the viscosity of the continuous water phase. mdpi.com This thickening action modifies the product's rheology, providing desirable textures from light lotions to thick creams and suspending other ingredients like pigments or exfoliants. ci.guideseppic.com
Table 2: Functions of Poly(this compound) Copolymers in Cosmetic Emulsions
| Function | Mechanism | Benefit in Formulation |
| Primary Emulsifier | Hydrophobic alkyl chains anchor in oil droplets; the hydrophilic backbone swells in the water phase. | Creates stable oil-in-water emulsions with minimal need for traditional surfactants. azonano.com |
| Viscosity Modifier | The cross-linked polymer swells upon neutralization, forming a gel network that thickens the water phase. | Provides a wide range of textures (lotions, creams, gels) and a rich, non-sticky feel. essentialsbycatalina.commdpi.com |
| Stabilizer | The gel network physically entraps oil droplets and suspends solid particles. | Prevents phase separation (creaming, coalescence) and settling of active ingredients. cosmeticsandtoiletries.com |
| Sensory Enhancer | Forms a smooth film on the skin and can provide a "quick break" sensation upon application. | Contributes to a silky, elegant skin feel and pleasant application experience. cosmeticsandtoiletries.com |
Advanced Polymeric Materials and Nanocomposites
The unique properties of this compound make it a candidate for the creation of novel polymeric materials. High molecular weight acrylic polymers are used in a variety of applications, including sealants and vibration damping agents. google.com By copolymerizing this compound with other monomers, new materials with tailored thermal and mechanical properties can be designed.
In the field of nanocomposites, long-chain acrylates can be used to modify the properties of composite materials. For instance, research on polyacrylate/nano-SiO2 composite leather finishing agents demonstrated that the inclusion of a long-chain acrylate (lauryl methacrylate) improved the water resistance and mechanical properties of the composite film. researchgate.net The long alkyl chains can improve the compatibility and interfacial adhesion between the polymer matrix and inorganic nanoparticles, leading to better dispersion and enhanced performance. researchgate.net The isohexacosyl group, being significantly longer, could offer even more pronounced effects on interfacial modification in nanocomposites containing materials like nanocellulose, clays (B1170129), or silica. mdpi.com
In-depth Analysis of this compound in Advanced Material Science
Following a comprehensive search for scientific literature and patent databases, it has been determined that there is a significant lack of specific, publicly available research data on "this compound" for the advanced material science applications detailed in the requested article outline. While the compound is listed by chemical suppliers, detailed studies characterizing its role and performance in hybrid polymer networks, specific nano-composites, specialized elastomers, shape memory polymers, and optical materials could not be located.
The scientific community extensively studies acrylate monomers in general for these applications. Research on long-chain alkyl acrylates, such as stearyl acrylate, provides insights into how the alkyl chain length can influence polymer properties like glass transition temperature, crystallinity, and hydrophobicity, which are crucial for creating materials like shape-memory polymers and specialized elastomers. Similarly, the use of various acrylates in forming nano-composites with exfoliated clays and in the development of optical materials is well-documented.
However, the user's request was to focus solely on this compound. Without specific experimental data, characterization results, or detailed findings pertaining directly to this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline. Creating content for the specified sections would require speculation and extrapolation from other, different compounds, which would violate the core requirement of focusing exclusively on this compound. Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data.
Theoretical and Computational Investigations of Isohexacosyl Acrylate Systems
Quantum Chemical Calculations for Isohexacosyl Acrylate (B77674) and Its Derivatives
Quantum chemical calculations are employed to study the intrinsic properties of molecules, providing a fundamental understanding of their stability, reactivity, and electronic characteristics. For a monomer like isohexacosyl acrylate, these methods can elucidate the distribution of electrons and the energetics of chemical transformations.
Electronic structure theory is fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, yielding information about molecular orbitals, electron density, and energy.
For long-chain alkyl acrylates, which serve as models for this compound, DFT has been widely applied to calculate the rate constants for various reactions in free-radical polymerization. westlake.edu.cn Different hybrid functionals and basis sets are used to predict molecular geometries and energy barriers. westlake.edu.cnnih.gov For instance, functionals like B3LYP, X3LYP, and M06-2X, combined with basis sets such as 6-31G(d), 6-31G(d,p), and 6-311G(d,p), have been successfully used to study reactions involving methyl, ethyl, and n-butyl acrylate. westlake.edu.cnnih.gov The M06-2X functional, in particular, has shown good agreement with experimental data for calculating rate constants of chain transfer to monomer (CTM) reactions. nih.gov Ab initio methods, while computationally more demanding, provide benchmark results for smaller model systems that can validate the accuracy of DFT approaches. researchgate.netnih.gov These studies provide a framework for selecting appropriate computational levels of theory to investigate the electronic properties of the larger this compound molecule.
Table 1: Common Quantum Chemical Methods for Alkyl Acrylate Systems
| Method Type | Specific Functional/Method | Basis Set Examples | Typical Applications |
| Density Functional Theory (DFT) | B3LYP, X3LYP, M06-2X | 6-31G(d,p), 6-311G(d,p) | Geometry optimization, transition state search, reaction energy calculation. westlake.edu.cnnih.gov |
| Ab initio | MPWB1K, MP2, MP4 | 6-31G(d), 6-31++G(d,p) | High-accuracy energy calculations, calibration of DFT methods. researchgate.netnih.gov |
| Continuum Solvation Models | PCM, COSMO | N/A (used with DFT/ab initio) | Simulating solvent effects on reaction energetics and kinetics. westlake.edu.cn |
Understanding the mechanisms of monomer synthesis and polymerization is crucial for controlling the final polymer's properties. Quantum chemistry allows for the detailed exploration of reaction pathways and the characterization of high-energy transition states.
The synthesis of alkyl acrylates typically involves the esterification of acrylic acid. researchgate.net DFT studies have shown that the activation barriers for these reactions can be significantly high in the absence of a catalyst but are lowered in the presence of an acid catalyst. researchgate.net
During free-radical polymerization, key steps include initiation, propagation, chain transfer, and termination. acs.org Computational studies on alkyl acrylates have elucidated the mechanisms of these steps. For example, the self-initiation of acrylates at high temperatures has been investigated, revealing complex cycloaddition reactions between monomer molecules. upenn.eduwpmucdn.com Transition state theory is used in conjunction with calculated energy barriers to estimate reaction rate constants. nih.gov Studies on chain transfer to monomer (CTM) reactions in methyl, ethyl, and n-butyl acrylate have identified the most likely mechanisms as hydrogen abstraction from the alkyl group by the growing polymer chain. nih.gov The activation energy for such abstraction is found to be higher for tertiary radicals compared to secondary ones, a finding that aligns with experimental observations. nih.govwestlake.edu.cn The propagation kinetics of acrylates have also been modeled, showing that chain length effects become less significant after the trimer stage. nih.govresearchgate.net
Table 2: Computed Activation Energies for Key Reactions in Alkyl Acrylate Polymerization
| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kJ/mol) |
| Propagation | Methyl Acrylate Trimer + Monomer | MPWB1K/6-31G(d,p) | ~22.6 nih.gov |
| Chain Transfer to Monomer | n-Butyl Acrylate Dimer + Monomer | M06-2X/6-311G(d,p) | ~50-60 nih.gov |
| Backbiting (Intramolecular H-transfer) | Ethyl Acrylate Radical | Ab initio | ~30-40 mdpi.com |
| β-Scission | Tertiary Midchain Radical | DFT | ~60-80 researchgate.netacs.org |
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the collective behavior of large ensembles of molecules over time. MD simulations model the motions of atoms and molecules based on classical mechanics, providing insights into the conformational dynamics and bulk properties of polymers.
MD simulations are a powerful tool for studying the dynamics of polymer chains and the formation of crosslinked networks. tue.nl These simulations can predict macroscopic properties like the glass transition temperature (Tg) and viscosity from the underlying atomic motions. For poly(alkyl acrylate)s, studies have shown that the mobility of the polymer chains decreases as the size of the side groups increases, which affects material properties. researchgate.net The long isohexacosyl side chain would be expected to significantly hinder backbone motion due to its large mass and potential for entanglement, leading to a higher Tg compared to shorter-chain poly(alkyl acrylate)s. mdpi.com Simulations can also quantify the fractional free volume within the polymer matrix, a key factor influencing the diffusion of small molecules through the material. researchgate.net
Table 3: Influence of Alkyl Chain Length on Simulated Properties of Poly(alkyl acrylate)s
| Polymer | Alkyl Chain | Simulated Glass Transition Temperature (Tg) | Key Dynamic Feature |
| Poly(methyl acrylate) | -CH₃ | High | Less side-chain mobility, stiffer backbone. dntb.gov.ua |
| Poly(ethyl acrylate) | -C₂H₅ | Intermediate | Increased side-chain flexibility. mdpi.com |
| Poly(butyl acrylate) | -C₄H₉ | Low | Significant side-chain motion plasticizes the polymer. mdpi.com |
| Poly(this compound) | -C₂₆H₅₃ (branched) | Predicted to be higher than short chains | Long chains increase intermolecular interactions and restrict backbone motion. |
The substantial nonpolar character of the isohexacosyl side chains is expected to drive strong intermolecular van der Waals interactions. These interactions can lead to self-assembly phenomena, where polymer chains organize into ordered structures. MD simulations can model these processes by explicitly calculating the forces between different parts of the polymer chains. For amphiphilic block copolymers containing acrylate blocks, polymerization-induced self-assembly (PISA) has been observed, leading to the formation of core-shell nanoparticles. nih.govmdpi.com In the case of poly(this compound), the long alkyl chains could potentially crystallize or form layered structures, similar to what is seen in other long-chain alkyl polymers. Simulations can reveal the nature of this packing, calculating radial distribution functions to show the preferred distances between chains and visualizing the formation of ordered domains. These intermolecular interactions are critical in determining the material's mechanical properties and its behavior at interfaces. rsc.org
Statistical Mechanics Approaches to Polymer Solutions and Melts
The solution and melt properties of poly(this compound) can be theoretically described using statistical mechanics, which provides a bridge between molecular characteristics and macroscopic behavior. A cornerstone of this field is the Flory-Huggins theory, a lattice-based model that describes the thermodynamics of polymer solutions. fiveable.mescribd.comwikipedia.org
The theory introduces the Flory-Huggins interaction parameter (χ), which quantifies the enthalpy of interaction between the polymer segments and solvent molecules. rammohancollege.ac.in For a solution of poly(this compound), the Gibbs free energy of mixing (ΔG_mix) can be expressed as:
ΔG_mix = RT [n_s ln(φ_s) + n_p ln(φ_p) + χn_sφ_p]
where:
R is the gas constant
T is the absolute temperature
n_s and n_p are the number of moles of solvent and polymer, respectively
φ_s and φ_p are the volume fractions of the solvent and polymer, respectively
The value of χ is crucial for predicting the phase behavior of the polymer solution. A value of χ ≤ 0.5 typically indicates good solubility, whereas χ > 0.5 suggests poor solubility and potential phase separation. researchgate.net For poly(this compound), the long, nonpolar isohexacosyl chain would be expected to lead to a low χ value in nonpolar organic solvents and a high χ value in polar solvents.
More advanced statistical mechanics models, such as the Sanchez-Lacombe equation of state, build upon the foundational concepts of the Flory-Huggins theory to provide a more comprehensive description of the thermodynamic properties of polymer solutions and melts over a wide range of temperatures and pressures. These models account for the free volume differences between the polymer and solvent, which is particularly relevant for systems involving long-chain polymers like poly(this compound). scispace.com
| Polymer | Solvent | Hypothetical χ Value | Predicted Solubility |
|---|---|---|---|
| Poly(lauryl acrylate) | Toluene (B28343) | 0.45 | Good |
| Poly(stearyl acrylate) | Cyclohexane | 0.48 | Good |
| Poly(stearyl acrylate) | Methanol | > 0.5 | Poor |
| Poly(this compound) | Hexane | < 0.5 (Expected) | Good (Expected) |
| Poly(this compound) | Water | >> 0.5 (Expected) | Poor (Expected) |
Chemometrics and Data-Driven Approaches in this compound Research
Chemometrics, particularly the use of Quantitative Structure-Property Relationship (QSPR) models, offers a powerful data-driven approach to predict the properties of polymers like poly(this compound) based on their chemical structure. nih.govresearchgate.netplos.org QSPR models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. acs.org
For poly(this compound), the molecular descriptors would capture key structural features, such as:
Topological descriptors: Branching indices, connectivity indices.
Geometrical descriptors: Molecular surface area, volume.
Quantum chemical descriptors: Dipole moment, polarizability.
Constitutional descriptors: Molecular weight, number of specific atom types.
These descriptors can be used to build regression models to predict properties like glass transition temperature (Tg), refractive index, and solubility parameters. Given the long alkyl chain in this compound, descriptors related to molecular size and shape would be particularly influential in these models.
The general form of a QSPR model can be represented as:
Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The function 'f' is typically a linear or non-linear regression equation derived from a training set of polymers with known properties. While a specific QSPR model for this compound has not been reported, models developed for other long-chain polyacrylates could provide a starting point for estimating its properties. nih.gov
| Descriptor Class | Specific Descriptor Example | Relevance to Poly(this compound) |
|---|---|---|
| Constitutional | Molecular Weight | Directly related to the long isohexacosyl chain. |
| Topological | Wiener Index | Captures the branching and size of the polymer chain. |
| Geometrical | Van der Waals Volume | Reflects the significant volume of the long alkyl side chain. |
| Quantum Chemical | Polarizability | Influences intermolecular forces and refractive index. |
Machine Learning Applications in Polymer Design and Property Prediction
Machine learning (ML) has emerged as a transformative tool in materials science, enabling the rapid prediction of polymer properties and facilitating the design of new materials. llnl.goviastate.edu For a novel monomer like this compound, ML models could be employed to predict the properties of its corresponding polymer, poly(this compound), without the need for extensive experimental synthesis and characterization. nih.gov
Various ML algorithms can be utilized for this purpose, including:
Artificial Neural Networks (ANNs): These models, inspired by the human brain, can learn complex, non-linear relationships between polymer structure and properties. researchgate.net
Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Support Vector Machines (SVMs): A powerful classification and regression technique that can handle high-dimensional data.
To predict a property like the glass transition temperature (Tg) of poly(this compound), an ML model would be trained on a dataset of other polyacrylates with known Tg values. cjps.orgmdpi.commdpi.comacs.org The input features for the model could be the molecular descriptors discussed in the QSPR section, or even a direct representation of the monomer's chemical structure, such as a molecular fingerprint. mendeley.comaip.org
The performance of these models is typically evaluated using metrics like the coefficient of determination (R²) and the mean absolute error (MAE). For instance, recent studies on predicting the properties of poly(butyl acrylate) using ML have shown high accuracy, with R² values exceeding 0.99. nih.gov While a specific model for poly(this compound) is not available, the success of ML in predicting properties for similar polymers suggests that this would be a highly effective approach.
| Machine Learning Model | Typical R² Value | Typical Mean Absolute Error (K) |
|---|---|---|
| Artificial Neural Network (ANN) | 0.79 - 0.95 | 10 - 20 |
| Random Forest (RF) | 0.85 - 0.97 | 8 - 15 |
| Support Vector Regression (SVR) | 0.80 - 0.92 | 12 - 25 |
| Extreme Gradient Boosting (XGBoost) | 0.77 - 0.96 | 9 - 18 |
Environmental Impact and Sustainable Approaches in Isohexacosyl Acrylate Chemistry
Biodegradation and Environmental Fate Studies of Poly(isohexacosyl acrylate)
The ultimate fate of an acrylic polymer in the environment depends on its chemical structure and the environmental conditions it is exposed to. nih.gov Biodegradation is an enzyme-catalyzed process where microorganisms break down the polymer. nih.gov For polyacrylates, this process can be challenging due to the recalcitrance of the carbon-carbon backbone. nih.gov The presence of long alkyl side chains, such as the isohexacosyl group, could potentially influence the rate and extent of biodegradation. On one hand, the long hydrocarbon chain is a feature found in natural, biodegradable substances like fatty acids, which might make it more susceptible to microbial attack compared to polymers with shorter side chains. Conversely, the high molecular weight and potential for crystallinity imparted by the long side chains could hinder microbial access to the polymer backbone.
Research on other acrylate (B77674) polymers has shown that microbial communities are more effective at degrading polymers than pure cultures. researchgate.net Studies on the biodegradation of polyurethane acrylate blended with acrylated epoxidized soybean oil have demonstrated that the presence of bio-based components can enhance susceptibility to fungal attack by organisms like Chaetomium globosum. researchgate.net This suggests that incorporating bio-derived moieties into the polymer structure could be a strategy to improve the biodegradability of materials like poly(this compound).
Factors that influence the biodegradation of acrylic polymers include:
Molecular Weight: Lower molecular weight oligomers and monomers are generally more biodegradable than high molecular weight polymers. nih.gov
Side Chain Length: The length and structure of the alkyl side chain can affect the physical properties of the polymer, such as its crystallinity and glass transition temperature, which in turn can influence the rate of biodegradation.
Environmental Conditions: Factors like temperature, pH, humidity, and the presence of specific microbial consortia play a crucial role in the degradation process. nih.gov
Green Chemistry Principles in this compound Synthesis and Processing
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Applying these principles to the synthesis of this compound and the processing of its polymer can significantly reduce their environmental impact.
The conventional synthesis of acrylates often involves the esterification of acrylic acid, which is typically derived from the oxidation of propene, a petrochemical feedstock. osti.govpetrochemistry.eu A greener approach would involve the use of bio-based acrylic acid, which is an area of active research and development. osti.gov Similarly, the isohexacosyl alcohol reactant could potentially be sourced from renewable biological feedstocks.
Key green chemistry principles applicable to this compound synthesis include:
Use of Renewable Feedstocks: Utilizing biomass-derived acrylic acid and isohexacosyl alcohol would reduce the reliance on fossil fuels. osti.govmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The esterification reaction to produce acrylates generally has good atom economy.
Catalysis: Employing highly efficient and selective catalysts can reduce energy consumption and minimize waste. Some reactions, like the aza-Michael addition for creating linkages, can be catalyst-free. semanticscholar.org
Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major environmental concern. mdpi.com Research into greener solvents, such as water, supercritical carbon dioxide, or bio-derived solvents like γ-valerolactone, is ongoing. mdpi.com Solvent-free synthesis is another desirable goal. semanticscholar.org
An example of a greener synthesis approach is the use of microreactors, which can provide better control over reaction conditions, leading to higher conversion rates and lower polydispersity, potentially reducing waste and energy consumption. google.com
Recycling and Reusability of Acrylate Polymers and Formulations
The recycling of acrylate polymers is an important strategy for mitigating their environmental impact and moving towards a circular economy. mdpi.com While acrylics are generally classified under plastic recycling code 7 ("other"), which are often not collected for recycling, several methods for recycling them exist. businesswaste.co.ukazom.com
Chemical Recycling (Depolymerization): This is a promising method for recycling polymers like poly(methyl methacrylate) (PMMA) and could be applicable to poly(this compound). trinseo.com The process typically involves pyrolysis, where the polymer is heated to high temperatures in the absence of oxygen. businesswaste.co.ukmcc-methacrylates.com This breaks the polymer down into its constituent monomers, in this case, this compound. The recovered monomer can then be purified and used to produce new, high-quality polymer with properties similar to virgin material. trinseo.com This process, also known as molecular recycling, offers a truly circular solution as the quality of the material does not degrade with each recycling cycle. mcc-methacrylates.com Depolymerization of PMMA has been shown to have a significantly lower carbon footprint compared to the production of virgin monomer. trinseo.com
Mechanical Recycling: This involves melting and reprocessing the plastic waste into new products. However, this method can lead to a degradation of the polymer's properties over successive recycling cycles. mcc-methacrylates.com Certain acrylic materials, like cast sheets, may not be suitable for mechanical recycling due to their molecular structure. trinseo.com
The table below summarizes the different recycling approaches for acrylate polymers.
| Recycling Method | Description | Advantages | Disadvantages |
| Chemical Recycling (Depolymerization/Pyrolysis) | The polymer is broken down into its monomer components through heat. businesswaste.co.ukmcc-methacrylates.com | Recovers high-purity monomer. trinseo.com Quality does not degrade. mcc-methacrylates.com Lower carbon footprint than virgin production. trinseo.com | Can be energy-intensive. Requires specialized facilities. |
| Mechanical Recycling | The plastic is shredded, melted, and reformed into new products. mcc-methacrylates.com | Simpler process compared to chemical recycling. | Degradation of polymer properties. mcc-methacrylates.com Not suitable for all types of acrylics. trinseo.com |
Life Cycle Assessment of this compound-Based Products
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. mdpi.commdpi.com An LCA for an this compound-based product would provide a holistic view of its environmental footprint.
The key stages in the life cycle of an this compound-based product to be considered in an LCA include:
Raw Material Acquisition: This includes the production of acrylic acid (either from fossil fuels or biomass) and isohexacosyl alcohol. The choice of feedstock is critical; using bio-based materials can significantly reduce the carbon footprint. mdpi.comornl.gov
Manufacturing: This stage covers the polymerization of this compound and the formulation of the final product. Energy consumption and waste generation during these processes are important factors.
Use Phase: The environmental impact during the use of the product, which is generally low for polymers unless they are designed to release substances.
Studies on other acrylic polymers have shown that replacing fossil-based raw materials with bio-based alternatives can reduce the global warming potential. mdpi.comchalmers.se For instance, an LCA of a bio-based acrylic polymer for leather production showed a 9% reduction in carbon footprint compared to a standard fossil-based product. mdpi.com However, the same study also highlighted that the bio-based polymer had a higher environmental impact in some other categories, emphasizing the importance of a comprehensive LCA to avoid shifting environmental burdens. mdpi.com Process modifications, such as solvent recycling, have also been shown to significantly improve the environmental performance of bio-based acrylic monomers. ornl.gov
The following table outlines the potential environmental hotspots and mitigation strategies for this compound-based products.
| Life Cycle Stage | Potential Environmental Hotspots | Mitigation Strategies |
| Raw Material Acquisition | Dependence on fossil fuels for acrylic acid and alcohol. youtube.com | Use of bio-based and renewable feedstocks. osti.govornl.gov |
| Manufacturing | Energy consumption during polymerization. Use of hazardous solvents. mdpi.com | Process optimization, use of green solvents or solvent-free processes. mdpi.comsemanticscholar.org |
| End-of-Life | Landfill disposal leading to persistent waste. youtube.com | Development of effective recycling technologies (e.g., chemical recycling). trinseo.commcc-methacrylates.com Designing for biodegradability. researchgate.net |
Future Research Directions and Perspectives on Isohexacosyl Acrylate
Development of Novel Synthetic Strategies for Enhanced Architectural Control
The precise control over the polymer architecture of poly(isohexacosyl acrylate) is paramount to tailoring its macroscopic properties. While conventional free-radical polymerization can be used, modern controlled radical polymerization (CRP) techniques offer superior command over molecular weight, dispersity, and chain-end functionality. Future synthetic endeavors should focus on refining these methods for monomers with bulky, long-chain alkyl groups.
Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly promising for the synthesis of well-defined poly(this compound). acs.orgacs.orgnih.gov ATRP, utilizing a transition-metal catalyst, and RAFT, employing a chain transfer agent, both allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.orgnih.gov
Future research should aim to optimize these techniques for isohexacosyl acrylate (B77674), focusing on:
Catalyst/Chain Transfer Agent Selection: Identifying the most effective catalyst systems (for ATRP) or chain transfer agents (for RAFT) that are compatible with the sterically demanding this compound monomer is crucial. acs.orgnih.gov
Solvent and Temperature Optimization: The solubility of both the monomer and the resulting polymer will be critical. A systematic study of solvents and polymerization temperatures is needed to ensure homogeneous reaction conditions and minimize side reactions.
Copolymerization Studies: The synthesis of copolymers incorporating this compound with other monomers can lead to materials with a wide range of tunable properties.
An illustrative data table for potential synthetic approaches is provided below:
| Polymerization Technique | Key Parameters to Optimize for this compound | Expected Outcome |
| Atom Transfer Radical Polymerization (ATRP) | Catalyst (e.g., Cu(I) complex), Ligand, Initiator, Solvent, Temperature | Well-defined homopolymers and block copolymers with low dispersity. acs.org |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | RAFT agent (e.g., dithiobenzoates, trithiocarbonates), Initiator, Solvent, Temperature | Polymers with controlled molecular weight and narrow polydispersity, suitable for a wide range of monomers. acs.orgnih.gov |
| Conventional Free-Radical Polymerization | Initiator concentration, Temperature, Monomer concentration | High molecular weight polymers, but with less control over architecture and broader molecular weight distribution. |
Exploration of New Application Domains for this compound-Based Materials
The unique comb-like structure of poly(this compound), with its long, branched side chains, suggests a range of potential applications where surface properties, thermal behavior, and rheological characteristics are important. techscience.cn
Future research should explore the following application domains:
Surface Modifiers and Coatings: The hydrophobic nature of the isohexacosyl side chains could make the polymer an excellent candidate for creating water-repellent and low-friction surfaces. Applications could include anti-fouling coatings for marine applications and self-cleaning surfaces.
Adhesives and Sealants: The long alkyl chains can enhance adhesion to non-polar substrates and provide flexibility, making poly(this compound) a potential component in advanced pressure-sensitive adhesives and sealants.
Rheology Modifiers: In solution or as an additive to other polymers, poly(this compound) could significantly alter the flow behavior of the system, acting as a viscosity index improver or a processing aid.
Nanostructured Materials: The ability of comb-like polymers to self-assemble into ordered nanostructures could be exploited to create materials with unique optical or electronic properties. techscience.cn
Integration of Multiscale Modeling and Advanced Experimental Approaches
A synergistic approach combining computational modeling and advanced experimental techniques will be essential for a comprehensive understanding of the structure-property relationships in poly(this compound).
Multiscale Modeling:
Atomistic Simulations: Molecular dynamics (MD) simulations can provide insights into the local structure and dynamics of the polymer chains, including the conformation of the isohexacosyl side chains and their influence on the polymer backbone. acs.org This can help in understanding properties like glass transition temperature and local relaxation processes.
Coarse-Grained Modeling: To study the larger-scale behavior and self-assembly of these polymers, coarse-grained models that represent groups of atoms as single beads can be developed. This approach allows for the simulation of larger systems over longer timescales.
Advanced Experimental Approaches:
Advanced Characterization of Branching: Techniques such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) are crucial for characterizing the molecular weight distribution and the degree of branching in the polymer. azom.comwyatt.com
Rheological Analysis: Detailed rheological studies of the polymer melt and solutions will be vital to understand its viscoelastic properties and processability. nih.gov This includes measurements of viscosity, storage and loss moduli, and their dependence on temperature and shear rate.
Surface Analysis: Techniques like atomic force microscopy (AFM) and contact angle measurements will be important for characterizing the surface properties of films and coatings made from poly(this compound).
Addressing Grand Challenges in Performance and Sustainability of Poly(this compound) Materials
For poly(this compound) to find widespread application, challenges related to its performance and sustainability must be addressed.
Performance Challenges:
Processability: The high viscosity of high molecular weight, long-chain branched polymers can pose significant processing challenges. Research into processing aids or the use of copolymerization to modify rheological properties will be necessary.
Mechanical Properties: While the long side chains can impart flexibility, they may also lead to lower tensile strength and modulus. Strategies to enhance mechanical performance, such as cross-linking or the incorporation of reinforcing fillers, should be investigated.
Thermal Stability: The thermal stability of poly(this compound) will need to be thoroughly evaluated to determine its suitability for various applications.
Sustainability:
Bio-based Monomers: A significant step towards sustainability would be the development of synthetic routes to this compound from renewable feedstocks. Plant oils are a potential source for long-chain fatty alcohols that could be used as precursors. digitellinc.com
Recyclability and Degradability: Research into the recyclability of poly(this compound) is essential. While acrylics are generally recyclable, the presence of the long side chain may affect the recycling process. sanait.comsundayknight.com Furthermore, designing the polymer to be biodegradable, for example, by incorporating cleavable linkages in the backbone, would be a major advancement.
The future of this compound and its polymer is promising, with the potential to contribute to the development of new high-performance and sustainable materials. A concerted effort in the areas of synthesis, application development, advanced characterization, and sustainability will be key to realizing this potential.
Q & A
Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s environmental toxicity?
- Apply meta-analysis to aggregate published datasets, accounting for variables like exposure duration and organism type. Use multivariate regression to identify confounding factors (e.g., pH, temperature). Validate models via cross-laboratory round-robin testing .
Q. Tables for Methodological Reference
| Experimental Variable | Impact on Polymer Properties | Optimal Range for this compound |
|---|---|---|
| Alkyl chain length (C26) | Increases hydrophobicity, reduces Tg | C22-C30 for balance of flexibility and stability |
| UV initiator concentration | Accelerates curing, may cause brittleness | 2-5 wt% for coatings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
